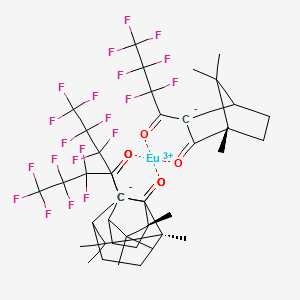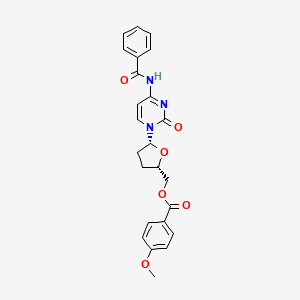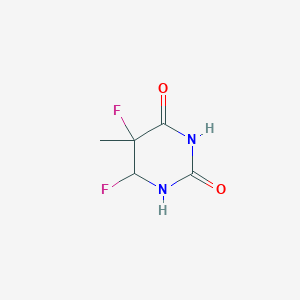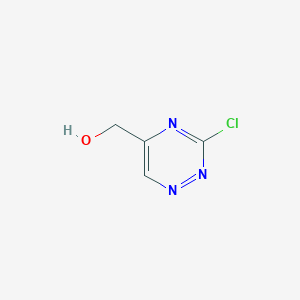
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with a nitrile and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile typically involves the bromination and iodination of aniline derivatives. One common method involves the reaction of 3-bromoaniline with iodine monochloride in the presence of calcium carbonate and dichloromethane at room temperature . The resulting 3-bromo-4-iodoaniline can then be further reacted with appropriate reagents to introduce the nitrile and ketone functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield 3-(3-Bromo-4-iodophenyl)-3-hydroxypropanenitrile, while substitution of the halogens can yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and functional groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-iodoaniline: A precursor in the synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile.
3-Bromo-4-iodophenyl)methanol: A related compound with a hydroxyl group instead of a ketone.
1-(3-Bromo-4-iodophenyl)ethanone: Another related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the combination of bromine, iodine, nitrile, and ketone functional groups in a single molecule
Propiedades
Fórmula molecular |
C9H5BrINO |
|---|---|
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrINO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 |
Clave InChI |
MTCCTDOOVOZALE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CC#N)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)





![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)


